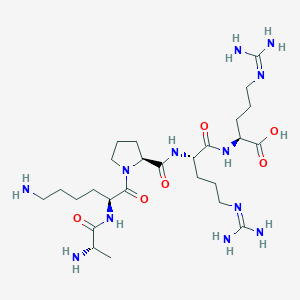

L-Alanyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine

Description

L-Alanyl-L-lysyl-L-prolyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-L-ornithine is a synthetic peptide featuring a unique sequence of amino acids modified with diaminomethylidene (guanidino) groups at the N~5~ positions of two ornithine residues. Ornithine, a non-proteinogenic amino acid, is structurally similar to lysine but lacks a side-chain amine.

Properties

CAS No. |

647375-88-0 |

|---|---|

Molecular Formula |

C26H50N12O6 |

Molecular Weight |

626.8 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C26H50N12O6/c1-15(28)20(39)36-17(7-2-3-11-27)23(42)38-14-6-10-19(38)22(41)35-16(8-4-12-33-25(29)30)21(40)37-18(24(43)44)9-5-13-34-26(31)32/h15-19H,2-14,27-28H2,1H3,(H,35,41)(H,36,39)(H,37,40)(H,43,44)(H4,29,30,33)(H4,31,32,34)/t15-,16-,17-,18-,19-/m0/s1 |

InChI Key |

UNSKMOIDPHPCCB-VMXHOPILSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N |

Canonical SMILES |

CC(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Features:

- Sequence: Alanyl-Lysyl-Prolyl-[N~5~-(diaminomethylidene)-Ornithyl]-[N~5~-(diaminomethylidene)-Ornithine].

- Functional Groups: Two guanidino groups on ornithine residues, lysine’s ε-amino group, and proline’s cyclic secondary amine.

- Hypothesized Synthesis: Based on methods for similar compounds (e.g., N^5^-hydroxy-L-ornithine), synthesis likely involves solid-phase peptide synthesis with protective groups for guanidino modifications .

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The following table summarizes key differences between the target compound and similar peptides identified in the literature:

Key Observations

Functional Group Variations: The target compound and ’s peptide share N~5~-diaminomethylidene ornithine residues, which mimic arginine’s guanidino group. This modification is absent in and ’s compounds, which instead prioritize lysine’s ε-amino group for cationic interactions .

Amino Acid Sequence Impact: Proline Content: ’s compound contains three proline residues, which may restrict conformational flexibility compared to the target compound’s single proline . Hydrophobic vs.

Biological Relevance: ’s peptide is annotated as a bradykinin analog, suggesting vasodilatory or inflammatory roles. The target compound’s lysine and alanine residues may instead favor nuclear localization or heparin-binding activities .

Research Findings and Implications

- Synthetic Challenges: The diaminomethylidene modification requires precise protection-deprotection strategies, as demonstrated in the synthesis of N^5^-hydroxy-L-ornithine .

- Stability and Solubility: Compounds with higher lysine content (e.g., ) exhibit enhanced water solubility but may suffer from protease susceptibility. The target compound’s proline and guanidino groups could mitigate this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.